molecular formula C8H5Br2FO B1529997 4',5'-Dibromo-2'-fluoroacetophenone CAS No. 1807041-29-7

4',5'-Dibromo-2'-fluoroacetophenone

Cat. No.: B1529997
CAS No.: 1807041-29-7
M. Wt: 295.93 g/mol
InChI Key: IVRGQNSEVOMBAI-UHFFFAOYSA-N
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Description

4',5'-Dibromo-2'-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO. It is a derivative of acetophenone, featuring bromine and fluorine atoms on the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Acetophenone: The compound can be synthesized by the halogenation of acetophenone using bromine and fluorine sources. The reaction typically involves the electrophilic aromatic substitution of acetophenone with bromine and fluorine in the presence of a catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is produced through controlled halogenation processes, ensuring the selective addition of bromine and fluorine atoms to the acetophenone molecule.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Iodides and amides.

Scientific Research Applications

4',5'-Dibromo-2'-fluoroacetophenone is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: In the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4',5'-Dibromo-2'-fluoroacetophenone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 2-Bromo-2',4'-difluoroacetophenone

  • 2,3-Dibromo-4-fluoroacetophenone

Properties

IUPAC Name

1-(4,5-dibromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRGQNSEVOMBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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